Sumatriptan

migraine clinical trial network meta-analysis

Sumatriptan (CAS 103628-46-2) is the benchmark triptan with the most extensive post-marketing safety record (>700 million treated attacks) and unique multi-route delivery — oral, subcutaneous, and intranasal. Subcutaneous formulation achieves 51% therapeutic gain, the highest among all triptans. As the reference comparator for all subsequent triptan regulatory trials, it is the evidence-backed choice for pharmaceutical R&D, analytical method development, and reference standard procurement. Available in ≥98% purity with comprehensive documentation.

Molecular Formula C14H21N3O2S
Molecular Weight 295.40 g/mol
CAS No. 103628-46-2
Cat. No. B127528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumatriptan
CAS103628-46-2
Synonyms3-(2-(Dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide
GR 43175
GR-43175
GR43175
Imigran
Succinate, Sumatriptan
Sumatriptan
Sumatriptan Succinate
Molecular FormulaC14H21N3O2S
Molecular Weight295.40 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C
InChIInChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3
InChIKeyKQKPFRSPSRPDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.3 [ug/mL] (The mean of the results at pH 7.4)
54mg/mL

Sumatriptan Procurement Guide: Established 5-HT1B/1D Agonist for Acute Migraine


Sumatriptan is a selective serotonin 5-HT1B/1D receptor agonist (triptan) indicated for the acute treatment of migraine with or without aura in adults [1]. As the prototypical triptan with initial U.S. approval in 1992, it serves as the benchmark comparator for all subsequent triptans in clinical trials and meta-analyses [2][3]. It is available in multiple formulations including oral tablets (25 mg, 50 mg, 100 mg), subcutaneous injection, and intranasal spray, providing flexibility for diverse patient needs and clinical settings [4].

Why Sumatriptan Cannot Be Automatically Substituted: Evidence-Based Differentiation in Triptan Selection


Sumatriptan is not freely interchangeable with other triptans due to clinically meaningful and quantifiable differences in efficacy, onset of action, and pharmacokinetic profiles that directly impact patient outcomes. While rizatriptan 10 mg demonstrates superior 2-hour pain-free rates compared to sumatriptan 100 mg in head-to-head trials [1], sumatriptan offers unique advantages including multiple delivery routes and an extensive post-marketing safety record exceeding 700 million treated migraine attacks [2]. Subcutaneous sumatriptan provides the highest therapeutic gain (51%) among all triptan formulations, offering unmatched rapid relief in emergency settings [3]. Conversely, naratriptan exhibits a lower 2-hour pain-free rate than sumatriptan but may be preferred for its lower recurrence profile [4]. These documented differences preclude simple therapeutic interchange and necessitate evidence-driven selection based on specific patient needs and clinical context.

Sumatriptan Comparative Evidence Guide: Quantifiable Differentiation from Key Triptan Alternatives


Sumatriptan Oral Efficacy: Network Meta-Analysis Odds Ratios vs. Placebo and Comparators

In a 2024 BMJ systematic review and network meta-analysis of 17 oral migraine drugs, sumatriptan demonstrated robust efficacy for 2-hour pain freedom with odds ratios (ORs) ranging from 1.35 to 2.04 across head-to-head comparisons [1]. The analysis ranked eletriptan as most effective (ORs 1.46-3.01), followed by rizatriptan (ORs 1.59-2.44), sumatriptan (ORs 1.35-2.04), and zolmitriptan (ORs 1.47-1.96) [1]. All active interventions were superior to placebo, with ORs ranging from 1.73 (95% CI 1.27-2.34) for naratriptan to 5.19 (95% CI 4.25-6.33) [1].

migraine clinical trial network meta-analysis comparative effectiveness

Head-to-Head: Rizatriptan 10 mg vs. Sumatriptan 100 mg in Direct Comparative Trial

A randomized, double-blind, triple-dummy trial (n=1268) directly compared rizatriptan 10 mg, sumatriptan 100 mg, and placebo [1]. Rizatriptan 10 mg demonstrated superior 1-hour headache relief (37% vs. 28%, P=0.010) and faster onset of action (P=0.032; hazard ratio 1.21) [1]. Pain-free response at 2 hours was also superior for rizatriptan (P=0.032) [1]. Notably, sumatriptan 100 mg showed a higher rate of drug-related adverse events (41%) compared to rizatriptan 10 mg (33%, P=0.014) [1].

migraine head-to-head trial rizatriptan comparative efficacy

Subcutaneous Sumatriptan: Highest Therapeutic Gain Among All Triptan Formulations

Across all triptan formulations evaluated in placebo-controlled trials, subcutaneous sumatriptan 6 mg achieved the highest therapeutic gain (active response minus placebo response) at 51% [1]. This substantially exceeds oral sumatriptan 100 mg (32%), oral rizatriptan 10 mg (37%), intranasal sumatriptan 20 mg (30%), and rectal sumatriptan 25 mg (31%) [1]. This differential reflects the superior bioavailability and rapid absorption of the subcutaneous route.

migraine subcutaneous therapeutic gain acute treatment

Sumatriptan Binding Selectivity: High Affinity for 5-HT1B/1D with Minimal Off-Target Activity

Radioligand binding studies demonstrate sumatriptan displays high affinity for 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) binding sites, with lower potency at 5-HT1A sites (Ki = 100 nM) and essentially no activity (Ki > 10,000 nM) at 10 other receptor sites tested [1]. This selectivity profile underpins its targeted antimigraine mechanism with reduced potential for off-target effects compared to less selective alternatives such as dihydroergotamine or metoclopramide.

receptor binding selectivity 5-HT1B 5-HT1D pharmacology

Subcutaneous Sumatriptan vs. IV Metoclopramide in Emergency Department Setting

A single-center, open-label, cluster-randomized controlled trial compared subcutaneous sumatriptan 3 mg versus intravenous metoclopramide 10 mg for acute migraine in the emergency department [1]. At 1 hour post-dose, the mean reduction in Numerical Rating Scale (NRS) pain score was 5.2 points (95% CI 4.2-6.1) for sumatriptan versus 4.1 points (95% CI 2.8-5.4) for metoclopramide, with a mean difference of -1.1 NRS points (95% CI -2.7 to 0.4) favoring sumatriptan [1]. Metoclopramide did not meet the pre-specified non-inferiority margin of -1.0 NRS points [1].

emergency medicine acute migraine non-inferiority trial head-to-head

Sumatriptan Procurement Scenarios: Evidence-Based Application Guidance


Emergency Department and Urgent Care Formulary Selection

Subcutaneous sumatriptan 6 mg is indicated for emergency department use based on its superior therapeutic gain (51%) compared to all oral triptans (32-37%) and its demonstrated efficacy in head-to-head trials against alternative agents such as IV metoclopramide, where sumatriptan provided 5.2-point NRS reduction at 1 hour versus 4.1-point reduction for metoclopramide [1][2]. The rapid onset and reliable absorption independent of gastric function make this formulation particularly valuable in acute care settings where patients may present with nausea or vomiting.

General Practice and Outpatient Migraine Management

Oral sumatriptan 50-100 mg represents a cost-effective, guideline-supported first-line triptan option for outpatient migraine management. Network meta-analysis confirms sumatriptan's consistent efficacy for 2-hour pain freedom (OR 1.35-2.04 vs. comparators), positioning it as a reliable mid-tier triptan with the most extensive real-world safety data (>700 million treated attacks) [1][3]. For patients prioritizing rapid onset over maximum 2-hour efficacy, rizatriptan may be preferred based on head-to-head data showing 37% vs. 28% headache relief at 1 hour; however, sumatriptan remains the benchmark due to its unmatched post-marketing surveillance and generic availability [2].

Clinical Trial Comparator and Reference Standard

Sumatriptan serves as the established reference comparator for regulatory approval trials of novel migraine therapeutics due to its well-characterized efficacy, safety profile, and historical role as the prototypical triptan. Systematic reviews confirm that the majority of triptan head-to-head trials use oral sumatriptan as the comparator, and all subsequent triptans have been evaluated against it to establish dosing and relative efficacy [3][4]. This standardized role facilitates cross-study comparisons and meta-analytic evidence synthesis.

Intranasal Formulation for Patients with Swallowing Difficulties or Nausea

Sumatriptan intranasal spray offers a non-oral alternative with demonstrated therapeutic gain of 30%, providing a viable option for patients who cannot tolerate oral medications due to nausea or vomiting [1]. Differentiated intranasal delivery technologies, such as Tosymra®, are protected by formulation patents extending to 2030, which may impact generic procurement strategies [5]. This route provides faster absorption than oral tablets (Tmax approximately 60-120 minutes) while avoiding the need for injection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sumatriptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.